An In-Depth Technical Guide to the Physicochemical Properties of 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine
An In-Depth Technical Guide to the Physicochemical Properties of 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine
This guide provides a comprehensive technical overview of the essential physicochemical properties of 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine, a substituted piperazine derivative of interest in contemporary drug discovery and chemical research. For researchers, scientists, and drug development professionals, a thorough understanding of these core characteristics is paramount for predicting a compound's pharmacokinetic profile, ensuring formulation stability, and ultimately, determining its therapeutic potential. This document moves beyond a simple recitation of data points to elucidate the causal relationships behind experimental choices and to provide actionable, field-proven protocols for characterization.
Molecular Identity and Structural Significance
Before delving into its physicochemical attributes, it is crucial to establish the foundational identity of 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine.
Table 1: Core Molecular Identifiers
| Property | Value | Source |
| IUPAC Name | 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine | - |
| CAS Number | 1353982-77-0 | [1] |
| Molecular Formula | C₈H₁₉N₃ | [1] |
| Molecular Weight | 157.26 g/mol | [1] |
| Canonical SMILES | CN1CCN(CCN)C(C)C1 | - |
The piperazine moiety is a "privileged scaffold" in medicinal chemistry, prized for its synthetic tractability and its ability to fine-tune properties like aqueous solubility, lipophilicity, and pKa.[2] The presence of two methyl groups on the piperazine ring and an ethylamine side chain in the target molecule suggests a compound with multiple ionizable centers, which will significantly influence its behavior in biological systems.
Ionization Constant (pKa): The Arbiter of In Vivo Behavior
The ionization constant, or pKa, dictates the degree of a molecule's ionization at a given pH. For a compound like 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine with three nitrogen atoms (one primary, one secondary, and one tertiary amine), determining the respective pKa values is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.[2][3]
Causality in Experimental Selection: Why Potentiometric Titration is the Gold Standard
While methods like UV-Vis spectrophotometry and NMR spectroscopy are valuable, potentiometric titration remains the gold standard for its precision and direct measurement of pKa.[4] This method relies on monitoring the change in pH of a solution of the analyte upon the incremental addition of a titrant (an acid or a base). The inflection points in the resulting titration curve correspond to the pKa values of the ionizable groups.
Experimental Protocol: Potentiometric Titration for pKa Determination
Objective: To determine the pKa values of 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine in an aqueous medium.
Materials:
-
2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
High-purity water (Milli-Q or equivalent)
-
Calibrated pH meter and electrode
-
Automatic titrator or manual burette
-
Stir plate and stir bar
-
Beaker (50 mL)
Methodology:
-
Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine and dissolve it in 20 mL of high-purity water in a 50 mL beaker.
-
Initial pH Adjustment: Place the beaker on a stir plate and begin gentle stirring. Immerse the calibrated pH electrode into the solution. Add 0.1 M HCl dropwise until the pH is below the expected lowest pKa (e.g., pH 2.0) to ensure all amine groups are protonated.
-
Titration: Begin titrating the solution with standardized 0.1 M NaOH. Add the titrant in small, precise increments (e.g., 0.05 mL).
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize before proceeding.
-
Endpoint Determination: Continue the titration until the pH is above the expected highest pKa (e.g., pH 12.0).
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa values are determined from the half-equivalence points, which correspond to the inflection points of the sigmoid curves on the graph.[5] The first derivative of the titration curve can be used to precisely locate these inflection points.
Lipophilicity (LogP): A Key Determinant of Membrane Permeability
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's differential solubility in a biphasic system of a non-polar solvent (typically n-octanol) and a polar solvent (water). This parameter is a critical predictor of a drug's ability to cross biological membranes, including the intestinal wall and the blood-brain barrier.[6][7]
Causality in Experimental Selection: The Shake-Flask Method for Foundational LogP Data
The shake-flask method is the traditional and most reliable technique for determining LogP.[5] It directly measures the partitioning of the compound between n-octanol and water at equilibrium, providing a thermodynamically accurate value.
Experimental Protocol: Shake-Flask Method for LogP Determination
Objective: To determine the n-octanol/water partition coefficient (LogP) of 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine.
Materials:
-
2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine
-
n-Octanol (pre-saturated with water)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Separatory funnel or centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Methodology:
-
Preparation of Phases: Pre-saturate the n-octanol with PBS (pH 7.4) and the PBS with n-octanol by vigorously mixing them and allowing the phases to separate overnight. This ensures that the two phases are in equilibrium before the experiment begins.
-
Compound Addition: Prepare a stock solution of 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine in the aqueous phase (PBS). Add a known volume of this stock solution to a separatory funnel or centrifuge tube containing a known volume of the pre-saturated n-octanol.
-
Partitioning: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to facilitate the partitioning of the compound between the two phases.
-
Phase Separation: Allow the phases to separate completely. If an emulsion forms, centrifugation can be used to break it.
-
Quantification: Carefully withdraw a sample from each phase. Determine the concentration of the compound in both the n-octanol and aqueous phases using a validated analytical method such as HPLC-UV.[8]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Aqueous Solubility: The Gateway to Bioavailability
Aqueous solubility is a fundamental property that influences a drug's dissolution rate and, consequently, its absorption and bioavailability.[9] Poor aqueous solubility is a common reason for the failure of drug candidates in development.[10]
Causality in Experimental Selection: Thermodynamic vs. Kinetic Solubility
It is crucial to distinguish between thermodynamic and kinetic solubility. Thermodynamic solubility, determined by methods like the shake-flask technique, represents the true equilibrium solubility of the most stable crystalline form of the compound.[11] Kinetic solubility, often measured in high-throughput screening, assesses the concentration at which a compound precipitates from a solution, which can sometimes lead to an overestimation due to the formation of supersaturated solutions.[12] For in-depth characterization, thermodynamic solubility is the preferred metric.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium aqueous solubility of 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine.
Materials:
-
2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine (solid)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Syringe filters (e.g., 0.22 µm)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer. The excess solid is crucial to ensure that an equilibrium between the solid and dissolved states is reached.
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to reach equilibrium.
-
Sample Filtration: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter to remove any undissolved particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method.
-
Solubility Determination: The measured concentration represents the thermodynamic aqueous solubility of the compound under the specified conditions.
Summary of Physicochemical Characterization Workflow
The systematic characterization of a new chemical entity like 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine is a critical step in its development. The workflow outlined below ensures a logical progression from basic identity to key predictive properties.
Caption: General workflow for the physicochemical characterization of a novel compound.
Conclusion
The physicochemical properties of 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine, particularly its pKa, LogP, and aqueous solubility, are interdependent and collectively govern its behavior in a biological context. The experimental protocols detailed in this guide provide a robust framework for obtaining high-quality, reliable data. By understanding not only what to measure but why specific methods are chosen, researchers can build a comprehensive profile of their lead compounds, enabling more informed decisions in the complex process of drug discovery and development. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel piperazine derivatives and small molecules.
References
- Avdeef, A. (2012).
- Bergström, C. A. S., Norinder, U., Luthman, K., & Artursson, P. (2002). Experimental and computational screening models for prediction of aqueous drug solubility. Pharmaceutical Research, 19(2), 182–188.
-
ECHA. (n.d.). 2-piperazin-1-ylethylamine - Substance Information. European Chemicals Agency. Retrieved from [Link]
- Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shaken-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1–16.
- Lipinski, C. A. (2000). Drug-like properties and the cause of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235–249.
- Mancini, F., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry.
- Sohlenius-Sternbeck, A.-K., et al. (2016). The use of in silico and in vitro methods to predict the pharmacokinetic properties of piperazine amide derivatives. European Journal of Pharmaceutical Sciences, 86, 129-137.
-
Ataman Kimya. (n.d.). 2-PIPERAZIN-1-YLETHYLAMINE. Retrieved from [Link]
- ECETOC. (2005). Measurement of Acidity (pKa). (Technical Report No. 94). European Centre for Ecotoxicology and Toxicology of Chemicals.
- Varela, J., et al. (2022). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. Bioorganic & Medicinal Chemistry, 60, 116695.
- Yalkowsky, S. H. (1999). Solubility and Solubilization in Aqueous Media. American Chemical Society.
Sources
- 1. 2-(2,4-DiMethyl-piperazin-1-yl)-ethylaMine CAS#: 1353982-77-0 [m.chemicalbook.com]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. agilent.com [agilent.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 12. pharmatutor.org [pharmatutor.org]

